molecular formula C8H12BrN B14007906 3-(Bromomethyl)cyclohexanecarbonitrile CAS No. 7399-46-4

3-(Bromomethyl)cyclohexanecarbonitrile

Cat. No.: B14007906
CAS No.: 7399-46-4
M. Wt: 202.09 g/mol
InChI Key: VDLVKZNINMRGFK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)cyclohexanecarbonitrile is a brominated cyclohexane derivative featuring a bromomethyl (-CH2Br) substituent and a nitrile (-CN) group. Bromomethyl groups are reactive intermediates in organic synthesis, often serving as alkylating agents or precursors for cross-coupling reactions, while the nitrile group enables further transformations such as hydrolysis to carboxylic acids or participation in cycloaddition reactions . This compound likely finds applications in pharmaceuticals, agrochemicals, and materials science, similar to other brominated carbonitriles .

Properties

CAS No.

7399-46-4

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

3-(bromomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2

InChI Key

VDLVKZNINMRGFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C#N)CBr

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Sodium Hypochlorite Oxidation

  • Cyclohexanone reacts with methyl hydrazinecarboxylate and glacial acetic acid in methanol under reflux.
  • Hydrogen cyanide is added dropwise at room temperature.
  • The resulting methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate solution is oxidized in situ with sodium hypochlorite at 45–50°C over 3.5 hours.
  • After reaction completion, water and cyclohexane are added for extraction.
  • Cyclohexanecarbonitrile is isolated by distillation with yields up to 92%.

Alternative Oxidation Methods

  • Hydrogen Peroxide with Copper(II) Chloride Catalyst: Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is oxidized with hydrogen peroxide in the presence of copper(II) chloride and aqueous ammonia at 40–45°C, followed by extraction and purification, yielding about 91% product.
  • Oxygen Bubbling with Copper Catalyst: Similar to above but oxygen gas is bubbled through the reaction mixture for 10 hours at 45–50°C, maintaining pH 8–9. Yield about 89%.

Advantages of One-Pot Methods

  • Use of methanol as a single solvent throughout.
  • Avoidance of bromine and chlorinated solvents.
  • Generation of environmentally benign by-products (nitrogen, carbon dioxide, sodium chloride).
  • High atom economy and regioselectivity.
  • Potential recycling of solvent and reagents.
  • Shortened reaction times (~3 hours for oxidation step).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Oxidants Solvent Yield (%) Advantages Disadvantages
Traditional multi-step Cyclohexanone Methyl hydrazinecarboxylate, HCN, bromine Methanol, dichloromethane ~80 Well-established, high purity Uses hazardous solvents, bromine, multiple steps
One-pot NaOCl oxidation Cyclohexanone Methyl hydrazinecarboxylate, HCN, sodium hypochlorite Methanol 92 Green chemistry, single solvent, recyclable Requires controlled addition, moderate reaction time
One-pot H2O2 oxidation Cyclohexanone Methyl hydrazinecarboxylate, HCN, hydrogen peroxide, CuCl2 Methanol 91 Catalytic, environmentally benign oxidant Requires copper catalyst, pH control
One-pot O2 bubbling Cyclohexanone Methyl hydrazinecarboxylate, HCN, oxygen, CuCl2 Methanol 89 Uses oxygen gas, catalytic Long reaction time, catalyst recycling needed
Bromination of methyl group* Methylcyclohexanecarbonitrile Bromine or NBS Organic solvent Variable Direct bromination Regioselectivity issues, side reactions
Alcohol halogenation* 3-(Hydroxymethyl)cyclohexanecarbonitrile Phosphorus tribromide or PPh3/CBr4 Organic solvent High (typical) Established method for bromide introduction Requires preparation of hydroxymethyl precursor

*Inferred methods based on related chemistry; specific yields and conditions require experimental validation.

Summary and Recommendations

  • The most thoroughly researched and industrially viable methods relate to cyclohexanecarbonitrile synthesis, particularly the green one-pot processes using sodium hypochlorite or catalytic oxidants in methanol.
  • For 3-(bromomethyl)cyclohexanecarbonitrile, a plausible synthetic route is to first prepare 3-(hydroxymethyl)cyclohexanecarbonitrile or methylcyclohexanecarbonitrile derivatives, followed by selective bromination or halogenation.
  • Careful control of reaction conditions is essential to achieve regioselectivity and high purity.
  • Further experimental work is recommended to optimize these inferred routes for 3-(bromomethyl)cyclohexanecarbonitrile, leveraging green chemistry principles highlighted in related syntheses.

This detailed analysis consolidates diverse literature and patent information, focusing on environmentally friendly, efficient, and industrially scalable preparation methods relevant to 3-(bromomethyl)cyclohexanecarbonitrile and its close analogues.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.

    Reduction: Formation of cyclohexylmethylamine.

    Oxidation: Formation of cyclohexanecarboxylic acid.

Scientific Research Applications

3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.

    Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • The nitrile group in 3-(Bromomethyl)cyclohexanecarbonitrile enhances its versatility compared to non-nitrile analogs like 1-Bromo-3-methylcyclohexane, enabling participation in reactions such as the formation of heterocycles .
  • Bromophenyl derivatives (e.g., 1-(4-Bromophenyl)cyclohexanecarbonitrile) exhibit higher molecular weights and aromatic stability, whereas bromomethyl analogs may display higher reactivity due to the labile C-Br bond .

Heterocyclic Brominated Carbonitriles

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
3-(Bromomethyl)picolinonitrile C7H5BrN2 197.03 116986-13-1 Bromomethyl and nitrile on pyridine ring; planar aromatic system Ligand synthesis, catalysis
3-Bromo-6-cyclohexylpicolinonitrile C12H13BrN2 265.15 2600400-59-5 Cyclohexyl and bromo substituents on pyridine; steric hindrance Drug discovery intermediates
1-(3-Bromophenyl)cyclopropanecarbonitrile C10H8BrN 222.08 124276-83-1 Cyclopropane ring with bromophenyl and nitrile; high ring strain Medicinal chemistry scaffold

Key Observations :

  • Heterocyclic brominated carbonitriles (e.g., 3-(Bromomethyl)picolinonitrile) exhibit distinct electronic properties due to aromaticity, influencing their reactivity in metal-catalyzed couplings .
  • Cyclopropane-based analogs (e.g., 1-(3-Bromophenyl)cyclopropanecarbonitrile) leverage ring strain for unique reactivity, such as radical-mediated ring-opening, which is absent in cyclohexane derivatives .

Functional Group Reactivity Comparison

  • Bromomethyl vs. Bromophenyl : Bromomethyl groups (as in 3-(Bromomethyl)cyclohexanecarbonitrile) undergo nucleophilic substitution more readily than bromophenyl groups due to weaker C-Br bonds in aliphatic systems .
  • Nitrile Reactivity : Nitriles in cyclohexane derivatives (e.g., hydrolysis to cyclohexanecarboxylic acid) are less reactive than those conjugated to aromatic systems, which participate in cycloadditions or act as directing groups in catalysis .

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